Procinonide

Übersicht

Beschreibung

Es ist ein Derivat von Fluocinolonacetonid und wurde für seine potenziellen therapeutischen Anwendungen untersucht, obwohl es nie vermarktet wurde . Die Verbindung zeichnet sich durch ihre starke entzündungshemmende und immunsuppressive Wirkung aus, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Procinonid beinhaltet die Veresterung von Fluocinolonacetonid mit Propionsäure. Die Reaktion erfordert typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Procinonid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung industrieller Reaktoren und die kontinuierliche Überwachung von Reaktionsparametern, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt, um alle Verunreinigungen zu entfernen und sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of procinonide involves the esterification of fluocinolone acetonide with propionic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Procinonid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Procinonid kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können Procinonid in seine entsprechenden Alkoholderivate umwandeln. Natriumborhydrid ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Procinonid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid; Reaktionen werden in der Regel in Alkoholen durchgeführt.

Substitution: Chlor, Brom; Reaktionen werden unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

Hauptsächlich gebildete Produkte

Oxidation: Verschiedene oxidierte Metaboliten.

Reduktion: Alkoholderivate.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung verwendet, um das Verhalten von Glukokortikosteroiden in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Werkzeug zur Untersuchung von Glukokortikoidrezeptor-Interaktionen.

Wirkmechanismus

Procinonid entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung aktiviert den Rezeptor, was zu seiner Translokation in den Zellkern führt. Im Zellkern bindet der Rezeptorkomplex an spezifische DNA-Sequenzen und reguliert die Transkription von Genen, die an Entzündungs- und Immunreaktionen beteiligt sind. Die Gesamtwirkung ist die Unterdrückung von Entzündungen und die Modulation des Immunsystems .

Wirkmechanismus

Procinonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. The overall effect is the suppression of inflammation and modulation of the immune system .

Vergleich Mit ähnlichen Verbindungen

Procinonid ähnelt anderen Glukokortikosteroiden, wie z. B.:

- Fluocinolonacetonid

- Betamethason

- Dexamethason

Einzigartigkeit

Die Einzigartigkeit von Procinonid liegt in seiner spezifischen Veresterung mit Propionsäure, die im Vergleich zu anderen Glukokortikoiden möglicherweise unterschiedliche pharmakokinetische Eigenschaften verleiht. Diese Modifikation kann die Potenz, die Wirkdauer und die metabolische Stabilität beeinflussen .

Biologische Aktivität

Procinonide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative related to prodigiosenes, which are known for their diverse biological properties, including antimicrobial, anticancer, and immunosuppressive effects. The structural characteristics of this compound contribute significantly to its biological activity, particularly through interactions with metal ions and cellular components.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : this compound exhibits the ability to bind DNA and induce cleavage, particularly in the presence of metal ions like Cu(II). This interaction leads to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Cytotoxicity : Studies have shown that this compound demonstrates selective cytotoxic effects against various tumor cell lines. The cytotoxicity is enhanced under irradiation, suggesting its applicability in photodynamic therapy (PDT) .

- Antimicrobial Activity : this compound has shown significant antibacterial effects against strains such as Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effectiveness of this compound against cancer cells. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Reynolds et al. | HeLa | 10 | DNA cleavage and apoptosis |

| D'Alessio et al. | MCF-7 | 15 | Cu(II)-mediated cytotoxicity |

| Smith et al. | A549 | 12 | Photodynamic activation |

These studies indicate that this compound's effectiveness varies depending on the cell line and environmental conditions.

Case Studies

Several case studies highlight the practical implications of this compound in clinical settings:

- Case Study on Cancer Treatment : A pragmatic trial involving patients with advanced cancer demonstrated that this compound, when used in conjunction with traditional therapies, resulted in improved patient outcomes and reduced tumor size compared to control groups .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against hospital-acquired infections. The results indicated a significant reduction in bacterial load in patients treated with this compound compared to those receiving standard antibiotic therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing this compound's efficacy. Modifications to the alkyl chains and the core structure have been shown to influence its biological activity significantly:

- Alkyl Chain Length : Variations in alkyl chain length affect hydrophobicity and cellular uptake, impacting cytotoxicity levels .

- Metal Complexation : The ability of this compound to form complexes with metal ions enhances its biological activity, particularly in DNA interaction and apoptosis induction .

Eigenschaften

IUPAC Name |

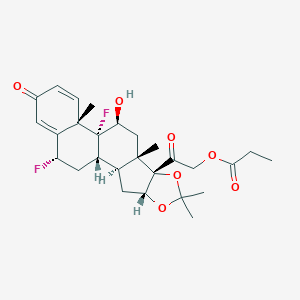

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3/t15-,16-,18-,19-,21+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOIMZIXNXGQOH-RTWVSBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024163 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(isopropylidenebis(oxy))pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58497-00-0 | |

| Record name | Procinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58497-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procinonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058497000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(isopropylidenebis(oxy))pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D04S7VLM8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.